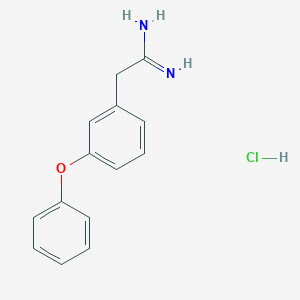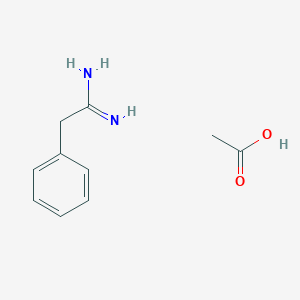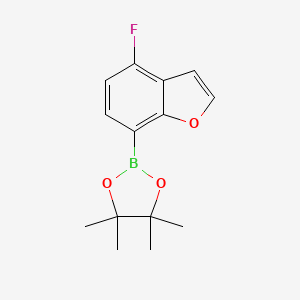
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride, also known as 2-PPH, is a synthetic organic compound used in scientific research. It is a white, crystalline solid that is soluble in water, alcohol, and other solvents. 2-PPH is used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is used in scientific research for a variety of purposes. It is used as a substrate in biochemical assays, as a catalyst in organic synthesis, and as a reagent in various reactions. It is also used to study the biochemical and physiological effects of various compounds, including drugs and hormones.
Mécanisme D'action
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride acts as a substrate for enzymes, which convert it into other compounds. It can also act as a catalyst in organic reactions, promoting the formation of desired products. Additionally, 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can act as a reagent in various reactions, allowing scientists to study the biochemical and physiological effects of various compounds.
Biochemical and Physiological Effects
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including cytochrome P450 and tyrosine hydroxylase. It has also been found to inhibit the activity of certain hormones, including aldosterone and cortisol. Additionally, it has been found to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in lab experiments has several advantages. It is relatively easy to synthesize, and it is soluble in a variety of solvents. Additionally, it can be used in a variety of biochemical and physiological experiments. However, it is important to note that 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride is a synthetic compound, and therefore its effects may not be representative of natural compounds.
Orientations Futures
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride has many potential future applications in scientific research. It could be used to study the biochemical and physiological effects of various drugs and hormones, as well as to develop new drugs and therapies. Additionally, it could be used to study the effects of environmental pollutants on biochemical and physiological processes. Finally, it could be used in the development of new synthetic compounds and catalysts.
Méthodes De Synthèse
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride can be synthesized from 3-phenoxy-phenylacetonitrile (3-PPAN) and hydrochloric acid. 3-PPAN is first reacted with hydrochloric acid in a 1:1 mole ratio, forming 2-(3-phenoxy-phenyl)-acetamidine hydrochloride and phenol. The reaction is performed in a solvent, such as ethanol or methanol, at room temperature. The reaction is then cooled and filtered, leaving behind the 2-(3-Phenoxy-phenyl)-acetamidine hydrochloride in solid form.
Propriétés
IUPAC Name |
2-(3-phenoxyphenyl)ethanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.ClH/c15-14(16)10-11-5-4-8-13(9-11)17-12-6-2-1-3-7-12;/h1-9H,10H2,(H3,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGUACFOXRMZCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CC(=N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Phenoxy-phenyl)-acetamidine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,4S,6S,7aR)-2-(4-Iodophenyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B6354049.png)
![1-(4-((3aS,4S,6S,7aR)-3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)phenyl)ethanone](/img/structure/B6354051.png)



![N-Methyl 2-[3,5-bis(trifluoromethyl)phenyl]thioacetamide; 98%](/img/structure/B6354077.png)
![Cl[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-2-(diphenylphosphino)-1,2-diphenylethanamine]Ru(II) BF4, 97%](/img/structure/B6354084.png)






